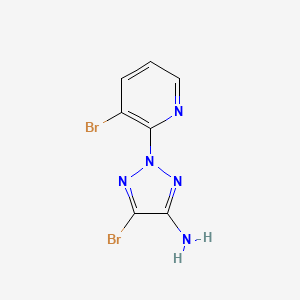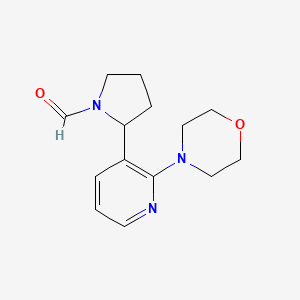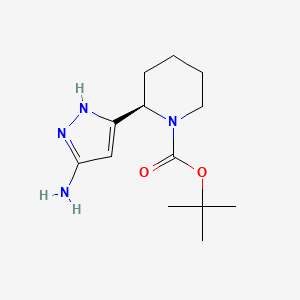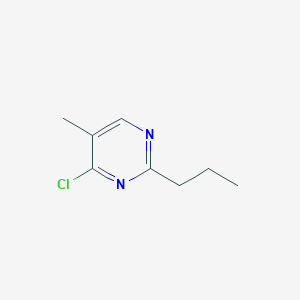![molecular formula C15H13ClN2O B11801938 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a chloro group at the 6-position and a 4-methoxybenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by subsequent functionalization steps . One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a phenyl group instead of a benzyl group.
6-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: Similar core structure but with a pyrazolo ring instead of a pyrrolo ring.
Uniqueness
6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its combination of a chloro group and a methoxybenzyl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-chloro-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O/c1-19-13-5-2-11(3-6-13)10-18-9-8-12-4-7-14(16)17-15(12)18/h2-9H,10H2,1H3 |
InChI Key |
WZCCIVSLHMRMMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)






